2-Acetyl-3-hydroxy-4,5-dihydrofuran
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Overview
Description
2-Acetyl-3-hydroxy-4,5-dihydrofuran is a heterocyclic organic compound that belongs to the furan family This compound is characterized by a furan ring with an acetyl group at the 2-position and a hydroxyl group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Acetyl-3-hydroxy-4,5-dihydrofuran can be achieved through several methods. One common approach involves the condensation of acetylacetone with ethyl bromopyruvate, followed by cyclization and subsequent aromatization. The reaction typically requires the presence of a catalyst such as p-toluenesulfonic acid and is carried out under controlled temperature conditions to ensure high yield and purity .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Catalysts and reaction conditions are optimized to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: 2-Acetyl-3-hydroxy-4,5-dihydrofuran undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
2-Acetyl-3-hydroxy-4,5-dihydrofuran has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Acetyl-3-hydroxy-4,5-dihydrofuran involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form hydrogen bonds and interact with enzymes and receptors. These interactions can lead to the modulation of biological processes, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
2-Hydroxy-3-acetylfuran: Similar in structure but lacks the dihydrofuran ring.
3-Hydroxy-2-acetylfuran: Similar but with different positioning of functional groups.
4,5-Dihydro-2-acetylfuran: Lacks the hydroxyl group at the 3-position.
Uniqueness: 2-Acetyl-3-hydroxy-4,5-dihydrofuran is unique due to its specific combination of functional groups and ring structure, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C6H8O3 |
---|---|
Molecular Weight |
128.13 g/mol |
IUPAC Name |
1-(4-hydroxy-2,3-dihydrofuran-5-yl)ethanone |
InChI |
InChI=1S/C6H8O3/c1-4(7)6-5(8)2-3-9-6/h8H,2-3H2,1H3 |
InChI Key |
FJQRPKKGZIJTLT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(CCO1)O |
Origin of Product |
United States |
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